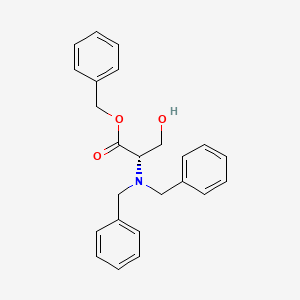
Meclocycline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meclocycline is a semi-synthetic tetracycline prepared by dehydration of the 6-hydroxy group of chlortetracycline to yield an exocyclic 6-methylene. Meclocycline is a close structural analogue of methacycline. Like all tetracyclines, meclocycline shows broad spectrum antibacterial and antiprotozoan activity. Meclocycline has been extensively cited in the literature with over 400 references.
Aplicaciones Científicas De Investigación
Topical Treatment for Acne : Meclocycline sulfosalicylate, a broad-spectrum antimicrobial agent, has been used topically for treating acne vulgaris. Clinical studies involving 351 patients demonstrated that 82% of patients experienced clinical improvement with twice-daily application, highlighting its effectiveness in acne management (Knutson, Swinyer, & Smoot, 1981).
Neuroprotective Properties : Minocycline, a derivative of meclocycline, has shown potential in neuroprotection. It has been found effective in experimental models of various diseases with an inflammatory basis, including Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis, Alzheimer's disease, multiple sclerosis, and spinal cord injury (Garrido-Mesa, Zarzuelo, & Gálvez, 2013).
Cardioprotective Effects : Minocycline has been studied for cardiac protection during ischemia/reperfusion injury, showing significant reduction in necrotic and apoptotic cell death in rat heart models. Its antiapoptotic mechanism includes reducing initiator caspases and preventing mitochondrial release of cytochrome C and Smac/DIABLO (Scarabelli et al., 2004).
Layer-by-Layer Drug Delivery Coating for Neural Interfaces : A study demonstrated the use of a layer-by-layer coating method for the local delivery of minocycline, which can be beneficial in reducing the foreign body response (FBR) in intracortical microelectrode arrays used in neuroscience research (Olczak, McDermott, & Otto, 2019).
Treatment of Autoimmune Encephalomyelitis : Minocycline has been used to treat chronic relapsing-remitting experimental allergic encephalomyelitis, an animal model of multiple sclerosis. The treatment was associated with immune deviation in the periphery and suppression of the inflammatory cascade in the central nervous system (Popovic et al., 2002).
Potential in Treating Neurodegenerative Disorders : Studies suggest minocycline's clinical potential in neurodegenerative disorders. It has shown to delay motor alterations, inflammation, and apoptosis in models of Huntington's disease, amyotrophic lateral sclerosis, and Parkinson's disease (Blum et al., 2004).
Application in Spinal Cord Injury : Clinical trials of minocycline in acute spinal cord injury have shown its feasibility, safety, and a tendency towards improvement in several outcome measures, indicating its potential therapeutic role in spinal cord injury management (Casha et al., 2012).
Propiedades
Nombre del producto |
Meclocycline |
|---|---|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(8S,10S,11S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B1150451.png)
